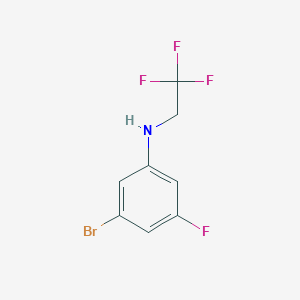
N,O-Diacetylbisoprolol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Diacetylbisoprolol typically involves the acetylation of bisoprolol. This can be achieved by reacting bisoprolol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N,O-Diacetylbisoprolol can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to regenerate bisoprolol.
Oxidation: The compound can be oxidized to form corresponding oxides, although specific conditions and reagents for this reaction are less commonly reported.
Substitution: This compound can participate in nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Bisoprolol.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, bisoprolol.
Medicine: Investigated for its potential as a modified beta-blocker with different pharmacokinetic properties.
Industry: Potential use in the development of new pharmaceuticals and chemical products
Mecanismo De Acción
The mechanism of action of N,O-Diacetylbisoprolol is likely similar to that of bisoprolol, which involves the selective blocking of beta-1 adrenergic receptors. This reduces the heart rate and cardiac output, thereby lowering blood pressure. The acetylation may affect the compound’s binding affinity and selectivity, potentially altering its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Bisoprolol: The parent compound, used primarily for cardiovascular diseases.
Atenolol: Another beta-1 selective blocker used for similar indications.
Metoprolol: A beta-blocker with similar applications but different pharmacokinetic properties.
Uniqueness
N,O-Diacetylbisoprolol is unique due to its acetylation, which may confer different pharmacological properties compared to its parent compound and other beta-blockers. This modification could potentially lead to differences in absorption, distribution, metabolism, and excretion, making it a subject of interest for further research .
Propiedades
Fórmula molecular |
C22H35NO6 |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
[1-[acetyl(propan-2-yl)amino]-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-yl] acetate |
InChI |
InChI=1S/C22H35NO6/c1-16(2)23(18(5)24)13-22(29-19(6)25)15-28-21-9-7-20(8-10-21)14-26-11-12-27-17(3)4/h7-10,16-17,22H,11-15H2,1-6H3 |
Clave InChI |
HQAWTGVLZMAXAA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC(COC1=CC=C(C=C1)COCCOC(C)C)OC(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


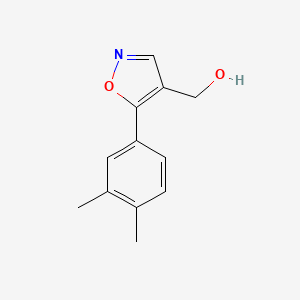
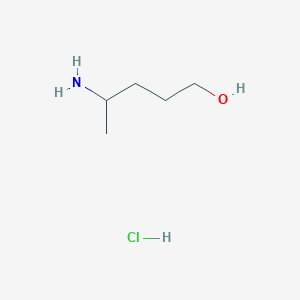
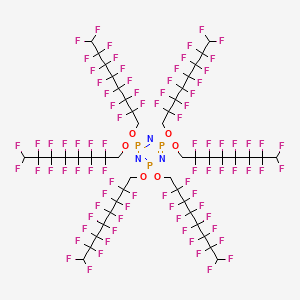


![2-Amino-6-[[[1-(aminocarbonyl)-3-carboxypropyl]amino]carbonyl]-benzoic Acid](/img/structure/B13431984.png)
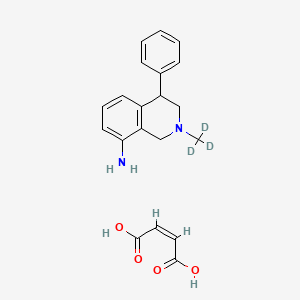
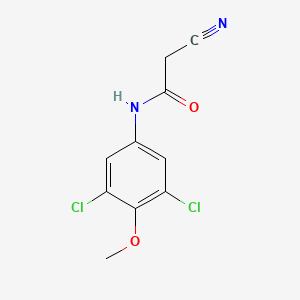
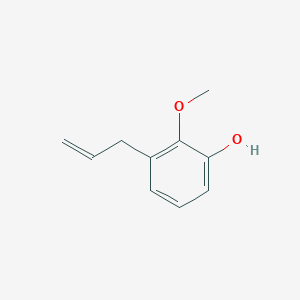
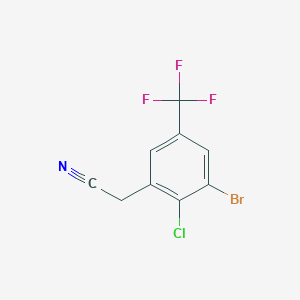
![Ethyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B13432004.png)
![(3aR,5R,6S,6aR)-5-(fluoromethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B13432015.png)
